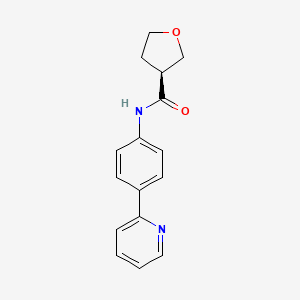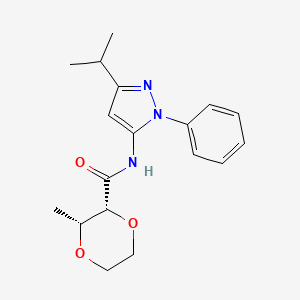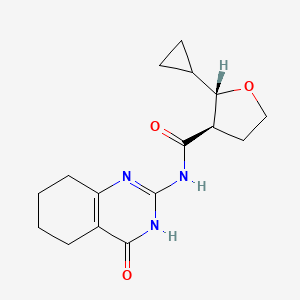![molecular formula C17H21N3O2 B7353615 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid involves inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory and analgesic effects, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which may have implications in the prevention of cardiovascular diseases. Additionally, this compound has been found to exhibit antioxidant properties, which may have implications in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of this compound is that it exhibits low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid. One area of research is the development of novel analogs of this compound with improved solubility and potency. Additionally, further studies are needed to explore the potential cardiovascular and antioxidant effects of this compound. Finally, research is needed to explore the potential therapeutic applications of this compound in other inflammatory disorders beyond rheumatoid arthritis and osteoarthritis.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of various inflammatory conditions. Its mechanism of action and biochemical effects are well understood, and it has several advantages for lab experiments. However, further research is needed to explore its potential cardiovascular and antioxidant effects and to develop novel analogs with improved solubility and potency.
Méthodes De Synthèse
The synthesis of 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid involves several steps. The starting material for the synthesis is cyclopentadiene, which is reacted with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with methylamine and phenylhydrazine to form the pyrazole ring. The resulting compound is then reacted with (1R,3S)-3-aminocyclopentanecarboxylic acid to form the final product.
Applications De Recherche Scientifique
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.
Propriétés
IUPAC Name |
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(22)9-12-6-7-15(8-12)18-10-14-11-19-20-17(14)13-4-2-1-3-5-13/h1-5,11-12,15,18H,6-10H2,(H,19,20)(H,21,22)/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPASSQEKIPEAU-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NCC2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NCC2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-1,2,4-oxadiazol-3-yl]-5-methyl-2,3-dihydro-1H-indolizin-7-one](/img/structure/B7353536.png)
![(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353547.png)
![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(2S,3R)-N-[2-(5-chlorothiophen-2-yl)pyridin-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353564.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)
![5-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyrimidin-5-yl]-2,3-dihydroinden-1-one](/img/structure/B7353578.png)
![(2S,3R)-2-cyclopropyl-N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7353581.png)

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)



